molecular formula C14H7F3N2O3 B8404914 2-(3-Trifluromethylphenyl)-5-nitrobenzoxazol

2-(3-Trifluromethylphenyl)-5-nitrobenzoxazol

Cat. No. B8404914
M. Wt: 308.21 g/mol
InChI Key: CHQDENQEYNLACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Trifluromethylphenyl)-5-nitrobenzoxazol is a useful research compound. Its molecular formula is C14H7F3N2O3 and its molecular weight is 308.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Trifluromethylphenyl)-5-nitrobenzoxazol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Trifluromethylphenyl)-5-nitrobenzoxazol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Trifluromethylphenyl)-5-nitrobenzoxazol

Molecular Formula

C14H7F3N2O3

Molecular Weight

308.21 g/mol

IUPAC Name

5-nitro-2-[3-(trifluoromethyl)phenyl]-1,3-benzoxazole

InChI

InChI=1S/C14H7F3N2O3/c15-14(16,17)9-3-1-2-8(6-9)13-18-11-7-10(19(20)21)4-5-12(11)22-13/h1-7H

InChI Key

CHQDENQEYNLACM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Trifluoromethylbenzoyl chloride (9.03 g, 0.043 mol) and 2-hydroxy-5-nitroaniline (6.58 g, 0.041 mol) in toluene (200 ml) are refluxed for 48 hours. POCl3 (20 ml) is added, the mixture is refluxed for a further 2 hours and concentrated, and the solid is recrystallized from NaOH (pH=10). The product is filtered off and recrystallized from water and finally from isopropyl ether. Yield: 10.3 g (78%); Rf (8/2 petroleum ether/ethyl acetate): 0.58; IR (KBr): 3085, 1620, 1531, 1425, 1340 cm−1.
Quantity
9.03 g
Type
reactant
Reaction Step One
Quantity
6.58 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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